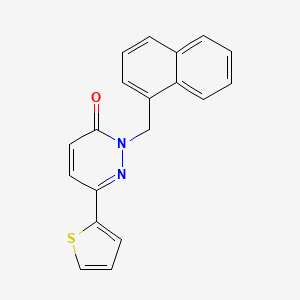

2-(naphthalen-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

Description

2-(Naphthalen-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a naphthalene moiety at the 2-position and a thiophene group at the 6-position.

For instance, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives are synthesized via alkylation with halides under basic conditions (e.g., K₂CO₃ in acetone) . Similarly, Suzuki-Miyaura cross-coupling (as in ) could introduce the thiophene or naphthalene groups .

Properties

IUPAC Name |

2-(naphthalen-1-ylmethyl)-6-thiophen-2-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS/c22-19-11-10-17(18-9-4-12-23-18)20-21(19)13-15-7-3-6-14-5-1-2-8-16(14)15/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWRTQMRBCKXQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C(=O)C=CC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Substitution Reactions: The naphthalen-1-ylmethyl and thiophen-2-yl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and are carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridazinone core can be reduced to the corresponding dihydropyridazine using reducing agents like lithium aluminum hydride.

Substitution: The naphthalen-1-ylmethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Electrophiles such as halogens or nitro groups, Lewis acids as catalysts.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydropyridazine derivatives.

Substitution: Functionalized naphthalen-1-ylmethyl derivatives.

Scientific Research Applications

2-(naphthalen-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure and electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets:

Molecular Targets: Enzymes such as cyclooxygenase and kinases, as well as receptors like G-protein coupled receptors.

Pathways Involved: Inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyridazinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Key Observations:

Substituent Effects: Naphthalene vs. Thiophene vs. Methylthio: Thiophene’s aromaticity and electron density differ from methylthio’s sulfur-mediated hydrophobicity. Compounds like 5a prioritize membrane permeability, while the target compound’s thiophene may enhance binding to aromatic-rich enzyme pockets .

Synthetic Routes: Alkylation (e.g., K₂CO₃-mediated) is common for introducing alkyl/aryl groups at the 2-position of pyridazinones . Cross-coupling (e.g., Suzuki for thiophene) and amide/thioamide formations (as in ) are critical for functionalizing the 6-position .

Biological Relevance: Pyridazinones are privileged scaffolds due to their ability to mimic protein surface elements (e.g., β-turns), enabling broad receptor interactions . The target compound’s combination of naphthalene and thiophene may synergize for targeting kinases or GPCRs, though specific data are lacking.

Biological Activity

Introduction

The compound 2-(naphthalen-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention due to its potential biological activities. Pyridazinones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to explore the biological activity of this specific compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N2OS. The presence of the naphthalene and thiophene moieties contributes to its unique chemical properties, which may enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 273.34 g/mol |

| Melting Point | Not reported |

| Solubility | Soluble in DMSO |

| Log P | Not available |

Biological Activities

Antimicrobial Activity

Pyridazinone derivatives have been extensively studied for their antimicrobial properties. In particular, compounds with thiophene substituents have shown promising results against various bacterial strains. A study reported that pyridazinones exhibited significant activity against Mycobacterium tuberculosis , a major global health concern.

In vitro tests indicated that modifications on the pyridazinone scaffold could enhance efficacy against resistant strains of bacteria. For instance, a related study highlighted that certain analogs demonstrated minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of pyridazinones is another area of significant interest. Research has shown that these compounds can induce apoptosis in cancer cell lines. For example, derivatives similar to this compound were tested against several cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer), demonstrating IC50 values below 10 µM, indicating potent cytotoxicity .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, pyridazinones have been investigated for their anti-inflammatory effects. Compounds in this class have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases. Studies indicated that specific derivatives reduced levels of TNF-alpha and IL-6 in activated macrophages .

Case Studies

- Antimycobacterial Activity

- Cytotoxicity Against Cancer Cells

- In a comparative study, various pyridazinone derivatives were assessed for their cytotoxic effects on human cancer cell lines. The results indicated that modifications at the 6-position significantly enhanced anticancer activity, with some compounds achieving over 80% inhibition at low concentrations .

Table 2: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | Result |

|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | MIC ≤ 0.5 µg/mL |

| Anticancer | HeLa, MCF7 | IC50 < 10 µM |

| Anti-inflammatory | Activated macrophages | Reduced TNF-alpha levels |

The biological activity of this compound demonstrates significant promise across various therapeutic areas, particularly in antimicrobial and anticancer applications. Future research should focus on optimizing its structure to enhance efficacy and reduce toxicity while exploring its mechanisms of action through detailed biochemical studies.

Q & A

Q. What are the optimized synthetic routes for 2-(naphthalen-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of pyridazinone derivatives typically involves multi-step reactions, including cyclization and functionalization. For example:

- Step 1 : Condensation of thiophene-2-carbaldehyde with hydrazine to form a hydrazone intermediate.

- Step 2 : Cyclization using a ketone or diketone under acidic conditions (e.g., H₂SO₄) to form the pyridazinone core .

- Step 3 : Naphthalene substitution via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective attachment of the naphthalen-1-ylmethyl group .

Optimization Tips : - Use high-resolution mass spectrometry (HR-MS) to monitor intermediate purity .

- Adjust solvent polarity (e.g., DMF for SNAr, acetonitrile for cross-couplings) to enhance reactivity .

- Catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃, can improve efficiency in analogous heterocyclic syntheses .

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths, angles, and packing patterns. For pyridazinones, SHELX software (e.g., SHELXL for refinement) is widely used to analyze disorder in aromatic substituents .

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.88 ppm for thiophene protons, δ 158.55 ppm for carbonyl carbons) confirm regiochemistry and detect rotamers .

- LC-MS : Validates molecular weight ([M+H]+ expected vs. observed) and detects impurities <0.1% .

Purity Protocols : - Flash chromatography (CH₂Cl₂/CH₃OH gradients) is effective for isolating pyridazinones .

- Differential Scanning Calorimetry (DSC) assesses crystallinity, critical for reproducibility in biological assays .

Q. How should initial biological screening be designed to evaluate the compound’s activity?

Methodological Answer:

- Target Selection : Prioritize kinases (e.g., p38 MAPK) due to structural similarity to AS1940477, a pyridazinone-based kinase inhibitor .

- In Vitro Assays :

- Control Design : Include positive controls (e.g., SB203580 for p38 MAPK) and solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. How can mechanistic studies identify the compound’s molecular targets and binding modes?

Methodological Answer:

- Chemical Proteomics : Use immobilized compound probes for pull-down assays coupled with LC-MS/MS to identify interacting proteins .

- Crystallography : Co-crystallize the compound with p38 MAPK (PDB: 1OUY homologs) to resolve binding interactions (e.g., hydrogen bonding with Thr106) .

- Mutagenesis : Validate key residues (e.g., Ala mutations in ATP-binding pockets) to confirm target engagement .

Q. What strategies are effective for structure-activity relationship (SAR) analysis of pyridazinone derivatives?

Methodological Answer:

- Core Modifications :

- Pharmacokinetic Profiling :

Q. How can computational modeling guide the optimization of this compound?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in p38 MAPK’s hydrophobic pocket. Key interactions include:

- MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories .

- ADMET Prediction : SwissADME forecasts CYP450 metabolism hotspots (e.g., naphthalene oxidation) to mitigate toxicity .

Q. How should researchers resolve contradictions in biological data across different assays?

Methodological Answer:

Q. What advanced analytical methods can characterize degradation products under stressed conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–80°C), UV light, and oxidative (H₂O₂) conditions .

- UPLC-QTOF-MS : Identifies degradation products (e.g., hydrolyzed pyridazinone rings) with accurate mass (<5 ppm error) .

- Stability-Indicating Methods : Develop HPLC methods (C18 columns, 0.1% TFA in H₂O/MeCN) to resolve degradants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.